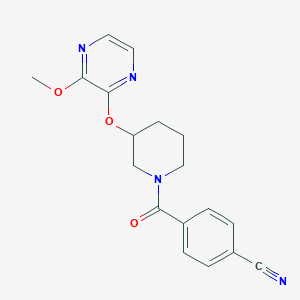

2-(叔丁基二甲硅氧基)-N-甲氧基-N-甲基乙酰胺

描述

The compound is a derivative of tert-butyldimethylsilyl ethers . These are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under specific conditions .

Synthesis Analysis

While specific synthesis methods for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” were not found, tert-butyldimethylsilyl ethers can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMSCl) as a silylation agent . The reaction is often catalyzed by imidazole and dimethylformamide .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(tert-Butyldimethylsilyloxy)ethanol, consists of a silicon atom bonded to a tert-butyl group and a dimethyl group . The silicon atom is also bonded to an oxygen atom, which is part of an ethanol group .

Chemical Reactions Analysis

tert-Butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also react with various nucleophiles and electrophiles .

Physical and Chemical Properties Analysis

Similar compounds like 2-(tert-Butyldimethylsilyloxy)ethanol have a molecular weight of 176.329 Da . They are typically clear, colorless to straw-colored liquids .

科学研究应用

1. 色谱法中的衍生化和定量

该化合物用于苯乙胺、酚烷基胺和羟胺的衍生化,有助于对映体的分离。它用作硅烷化剂,将氨基盐转化为游离碱并保护羟基,从而有助于通过气相色谱/质谱法同时测定生物基质中的化合物(Shin & Donike,1996) Shin & Donike,1996。

2. 有机化学中的立体选择性合成

该化合物在有机分子的立体选择性合成中起着至关重要的作用。例如,它参与了二铑 (II) 催化的 α-重氮酮的分子内碳氢插入反应,有助于形成具有显着位点和立体选择性的复杂的环戊烷羧酸酯(Yakura 等人,1997) Yakura 等人,1997。

3. 化合物合成中的水解稳定性

该化合物用于合成水解稳定的羟基蒽醌叔丁基二甲基甲硅烷基醚。这些化合物的稳定性在各种应用中至关重要,该过程涉及优化反应条件并使用不同的硅烷化剂,包括 2-(叔丁基二甲基甲硅烷基氧基)-N-甲氧基-N-甲基乙酰胺(Bakola-Christianopoulou & Apazidou,1996) Bakola-Christianopoulou & Apazidou,1996。

4. 质谱中的化学标记

它是寡核苷酸测定化学标记策略中的关键组成部分,增强了核酸药物质量控制和 DNA 氧化和 RNA 修饰表征中的质谱技术。该方法提供了诸如强保留、无明显副产物以及规避仪器有害试剂等优势(Zhang 等人,2023) Zhang 等人,2023。

5. 生物代谢物的分析

该化合物参与毛细气相色谱分析方法,用于同时定量测定各种生物代谢物,有助于诊断和随访患有功能性肿瘤和其他代谢性疾病的患者(Muskiet 等人,1981) Muskiet 等人,1981。

作用机制

Target of Action

It’s known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution, hydrolysis, and silicon etherification reactions . This interaction leads to changes in the structure of the target molecules, enabling the production of complex biochemical compounds.

Biochemical Pathways

It’s known to be involved in the stereocontrolled production of erythrose , a four-carbon monosaccharide found in some fungi and algae, which plays a role in various biochemical pathways.

Result of Action

The result of the action of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is the production of erythrose . This compound’s action enables the stereocontrolled production of this monosaccharide, which is a crucial component in various biochemical processes.

安全和危害

未来方向

While specific future directions for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” are not available, tert-butyldimethylsilyl ethers continue to be a topic of research in organic chemistry due to their utility as protective groups . They are particularly useful in the synthesis of complex organic molecules .

生化分析

Biochemical Properties

The compound 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions. It is commonly used as a reagent in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose

Molecular Mechanism

It is known to participate in the stereocontrolled production of erythrose, acting as both an aldol donor and acceptor

属性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(6,7)14-8-9(12)11(4)13-5/h8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLNVUMNDCNCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)